molecular formula C17H17NO2S B2772010 N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide CAS No. 1797761-42-2

N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide

Cat. No.: B2772010
CAS No.: 1797761-42-2
M. Wt: 299.39
InChI Key: FHGDFWBZPRDRRK-UHFFFAOYSA-N
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Description

N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery. Its structure incorporates a thiophene ring—a privileged scaffold in pharmaceuticals—linked via a methylene bridge to a cyclobutanecarboxamide group and substituted at the 5-position with a benzoyl moiety. This specific arrangement suggests potential for diverse biological activity, as similar thiophene derivatives have been investigated for their inhibitory effects on enzymes like histone deacetylase and for their potential in modulating disease pathways related to cell proliferation and inflammation . The cyclobutane ring introduces significant conformational strain and rigidity, which can be exploited to enhance binding affinity and metabolic stability in lead optimization projects. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a core scaffold for developing novel pharmacological probes. Its structure-activity relationship (SAR) can be studied by modifying the benzoyl group or the cyclobutanecarboxamide to explore new chemical space. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c19-16(12-5-2-1-3-6-12)15-10-9-14(21-15)11-18-17(20)13-7-4-8-13/h1-3,5-6,9-10,13H,4,7-8,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGDFWBZPRDRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzoyl group can yield benzyl derivatives.

Scientific Research Applications

N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the benzoyl group can form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide is unique due to the presence of both a benzoyl-substituted thiophene ring and a cyclobutanecarboxamide moiety. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Overview of N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide

This compound is a synthetic organic compound that belongs to a class of molecules known for their potential pharmacological properties. The structural features of this compound suggest it may exhibit various biological activities, particularly in the fields of oncology and anti-inflammatory therapies.

1. Anticancer Properties

Research into similar compounds has indicated that derivatives of thiophenes often exhibit anticancer activities. For instance, compounds with thiophene moieties have been shown to inhibit cell proliferation in various cancer cell lines, including non-small cell lung cancer and ovarian cancer. The benzoyl group may enhance these effects by facilitating interactions with cellular targets involved in cancer progression.

3. Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory properties. They may reduce pro-inflammatory cytokine production and inhibit pathways leading to inflammation, making them potential candidates for treating inflammatory diseases.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
5-BenzylthiopheneAnticancerInhibits cell proliferation
Benzoylthiophene derivativesAnti-inflammatoryReduces cytokine levels
Cyclobutane derivativesAntimicrobialDisrupts bacterial cell wall synthesis

Notable Research

  • Anticancer Activity : A study explored the effects of benzothiophene derivatives on various cancer cell lines, revealing significant cytotoxicity associated with structural modifications similar to those in this compound.
  • Inflammation Studies : Research indicated that certain thiophene-based compounds reduced inflammation markers in animal models, suggesting potential therapeutic applications in diseases like arthritis and inflammatory bowel disease.
  • Synergistic Effects : Investigations into combinations of cyclobutane derivatives with conventional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, indicating a promising avenue for further research.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via amide coupling between cyclobutanecarbonyl chloride and a thiophene-derived amine precursor. Key steps include:

  • Activation of the carboxylic acid (e.g., using thionyl chloride) to form cyclobutanecarbonyl chloride.
  • Reaction with (5-benzoylthiophen-2-yl)methylamine in dichloromethane at 0–5°C, using triethylamine as a base to neutralize HCl .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
    • Critical Parameters : Low temperatures prevent side reactions (e.g., hydrolysis), while stoichiometric control of the base ensures efficient coupling. Yield typically ranges from 50–70% under optimized conditions .

Q. How is the structural integrity of this compound validated, and what analytical techniques are most reliable?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry of the benzoyl and cyclobutane groups. Key signals include aromatic protons (δ 7.5–8.0 ppm for benzoyl) and cyclobutane CH2_2 protons (δ 2.1–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 342.1278 for C19_{19}H19_{19}NO2_2S) .
  • Infrared Spectroscopy (IR) : Confirms amide C=O stretch (~1650 cm1^{-1}) and thiophene C-S vibrations (~690 cm1^{-1}) .

Q. What are the primary chemical reactions this compound undergoes, and how do substituents influence reactivity?

  • Reactivity Profile :

  • Oxidation : The thiophene sulfur can be oxidized to sulfoxides/sulfones using H2_2O2_2 or meta-chloroperbenzoic acid (mCPBA) .
  • Reduction : LiAlH4_4 reduces the amide to a secondary amine, altering hydrogen-bonding potential .
  • Substitution : Electrophilic aromatic substitution (e.g., nitration) occurs preferentially at the benzoyl group’s para position due to electron-withdrawing effects .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what structural features drive binding affinity?

  • Mechanistic Insights :

  • The benzoyl group engages in π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets), while the cyclobutane’s rigidity preorganizes the molecule for optimal binding .
  • Case Study : In vitro assays show IC50_{50} values of ~5 µM against protein kinase C (PKC), with 10-fold selectivity over non-target kinases due to the thiophene’s sulfur-mediated hydrophobic interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • SAR Strategies :

  • Cyclobutane Modifications : Introducing methyl groups at the cyclobutane 1-position increases steric bulk, improving selectivity for G-protein-coupled receptors (GPCRs) .
  • Thiophene Substitutions : Replacing benzoyl with electron-deficient groups (e.g., nitro) enhances electrophilicity, boosting covalent binding to cysteine residues in proteases .
  • Data Table :
DerivativeR-GroupIC50_{50} (PKC)Selectivity Index
ParentBenzoyl5 µM10x
Derivative A4-NO2_2-Benzoyl0.8 µM3x
Derivative BCyclopentane (vs. cyclobutane)12 µM15x

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Resolution Framework :

  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can alter protonation states, affecting solubility and activity. Standardize protocols using recombinant enzymes .
  • Metabolic Stability : Differences in cytochrome P450 metabolism (e.g., CYP3A4) may explain discrepancies in in vivo vs. in vitro results. Use liver microsome assays to quantify half-life .

Q. What computational methods are most effective for predicting this compound’s pharmacokinetic properties?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding free energy (ΔG) using AMBER or GROMACS to prioritize derivatives with improved residence times .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and BBB permeability (low), guiding lead optimization for CNS-targeted applications .

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